molecular formula C26H27N3OS B2983059 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-[1,1'-biphenyl]-4-carboxamide CAS No. 392321-33-4

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2983059
CAS No.: 392321-33-4
M. Wt: 429.58
InChI Key: CIPMSGAVSCUNNO-UHFFFAOYSA-N
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Description

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-[1,1’-biphenyl]-4-carboxamide: is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps. One common method starts with the preparation of adamantane-1-carbohydrazide, which is then treated with an appropriate isothiocyanate to yield 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides. These intermediates are cyclized to form the 1,3,4-thiadiazole analogues .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology: In biological research, N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-[1,1’-biphenyl]-4-carboxamide has been studied for its potential antimicrobial and antiviral properties. Its ability to interact with biological macromolecules makes it a candidate for drug development .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including as an antiviral, antibacterial, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in material science are still being explored .

Mechanism of Action

The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and are still under investigation .

Comparison with Similar Compounds

Uniqueness: N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-[1,1’-biphenyl]-4-carboxamide is unique due to its specific combination of the adamantane, thiadiazole, and biphenyl moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3OS/c1-29(23(30)22-9-7-21(8-10-22)20-5-3-2-4-6-20)25-28-27-24(31-25)26-14-17-11-18(15-26)13-19(12-17)16-26/h2-10,17-19H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPMSGAVSCUNNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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